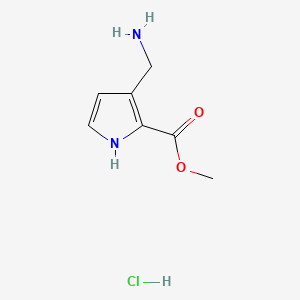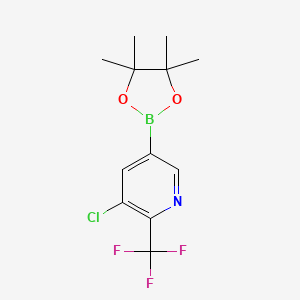![molecular formula C9H7BrO2 B13454549 5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13454549.png)
5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of a bromine atom and a carboxylic acid group attached to a bicyclo[4.2.0]octa-1,3,5-triene ring system. The compound’s molecular formula is C9H7BrO2, and it has a molecular weight of 227.06 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by carboxylation. One common method involves the use of bromine in the presence of a catalyst to introduce the bromine atom into the bicyclic ring system. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and carboxylation. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
科学的研究の応用
5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-Bromobenzocyclobutene
- Bicyclo[4.2.0]octa-1,3,5-triene
- Benzocyclobutene
Uniqueness
5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the bicyclic ring system. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C9H7BrO2 |
|---|---|
分子量 |
227.05 g/mol |
IUPAC名 |
5-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C9H7BrO2/c10-7-3-1-2-5-4-6(8(5)7)9(11)12/h1-3,6H,4H2,(H,11,12) |
InChIキー |
KPBZXQGMCXCVCC-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C1C=CC=C2Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
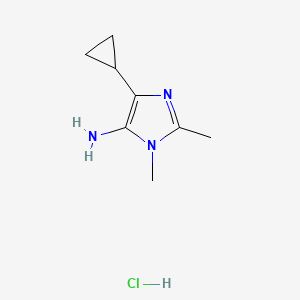
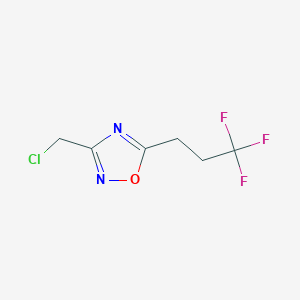
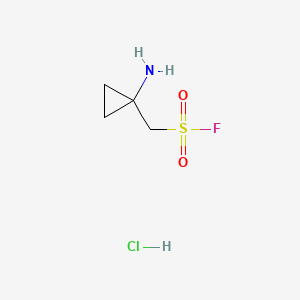
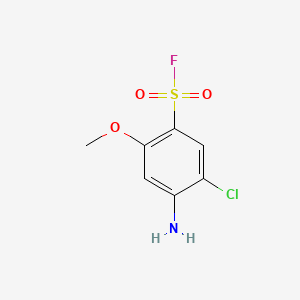



![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
